molecular formula C48H52N2P2 B1456650 (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine CAS No. 1150113-65-7

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine

Cat. No.: B1456650
CAS No.: 1150113-65-7
M. Wt: 718.9 g/mol
InChI Key: JXYDDLYRBBLEEG-AWSIMMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand used in asymmetric synthesis and catalysis. The compound features a cyclohexane backbone with two phosphine-benzyl groups, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-(di-p-tolylphosphino)benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce secondary amines.

Scientific Research Applications

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine involves its role as a chiral ligand:

    Molecular Targets: The compound interacts with metal centers in catalytic reactions, forming chiral complexes.

    Pathways Involved: These chiral complexes facilitate enantioselective transformations, leading to the formation of chiral products.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: Another chiral ligand with similar applications.

    (S,S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: A stereoisomer with different enantioselectivity.

Uniqueness

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine is unique due to its specific chiral configuration and the presence of di-p-tolylphosphino groups, which can influence its reactivity and selectivity in catalytic processes.

Properties

CAS No.

1150113-65-7

Molecular Formula

C48H52N2P2

Molecular Weight

718.9 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine

InChI

InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-49-45-13-7-8-14-46(45)50-34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46,49-50H,7-8,13-14,33-34H2,1-4H3/t45-,46-/m1/s1

InChI Key

JXYDDLYRBBLEEG-AWSIMMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN[C@@H]4CCCC[C@H]4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C

SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CNC4CCCCC4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 2
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 3
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 4
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 5
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 6
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.